Homoserine Lactone

Description

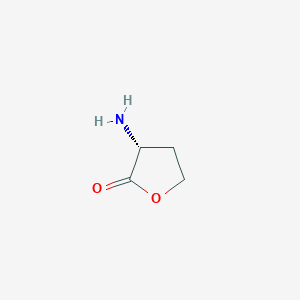

Structure

2D Structure

Properties

IUPAC Name |

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of N Acyl Homoserine Lactone Biosynthesis and Perception

N-Acyl Homoserine Lactone Synthase Enzymes (LuxI-Type)

The biosynthesis of AHLs is catalyzed by LuxI-type synthase enzymes. These enzymes are responsible for generating the diversity of AHL molecules observed in different bacterial species. The first AHL to be identified was N-(3-oxo-hexanoyl)-homoserine lactone in the bacterium Aliivibrio fischeri (formerly Vibrio fischeri). wikipedia.org Since then, over 100 different LuxI homologues have been identified across various Gram-negative bacteria, each typically catalyzing the synthesis of a specific type of AHL. pjoes.com

Enzymatic Pathways of N-Acyl this compound Synthesis

The synthesis of AHLs by LuxI-type enzymes involves a conserved two-step enzymatic reaction. The two primary substrates for this reaction are S-adenosyl-L-methionine (SAM), which provides the this compound ring, and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, which donates the acyl side chain. nih.govmdpi.com

The proposed reaction mechanism proceeds as follows:

Acylation of SAM : The reaction is initiated by the binding of SAM to the active site of the LuxI enzyme. frontiersin.org Subsequently, an acyl group is transferred from a specific acyl-ACP to the amino group of SAM, forming an amide bond. frontiersin.orgresearchgate.net This results in the formation of an acyl-SAM intermediate and the release of holo-ACP. researchgate.net

Lactonization : The subsequent and final step is an intramolecular cyclization of the acylated SAM intermediate. A nucleophilic attack by the carboxylate oxygen atom on the γ-carbon of the methionine moiety of SAM leads to the formation of the this compound ring. nih.gov This lactonization process releases the final N-Acyl this compound molecule and 5'-methylthioadenosine (MTA) as a byproduct. nih.govresearchgate.net

Studies on various LuxI homologs, including TraI from Agrobacterium tumefaciens and RhlI from Pseudomonas aeruginosa, have confirmed that both SAM and acyl-ACP are the essential substrates for AHL synthesis in vitro and in vivo. nih.gov

Determinants of Acyl Chain Length and Substitution in N-Acyl this compound Production

The remarkable diversity of AHL molecules stems from variations in the length of the acyl chain (typically ranging from 4 to 18 carbons) and modifications at the C3 position of the acyl chain, such as oxo or hydroxyl substitutions. pjoes.comnih.gov This structural diversity is crucial for the specificity of bacterial communication. oup.com The specific type of AHL produced by a particular LuxI-type synthase is determined by the three-dimensional structure of its active site, which dictates its substrate specificity for different acyl-ACPs.

Several factors contribute to this specificity:

Acyl-ACP Binding Pocket : The structure of the acyl-ACP binding pocket within the LuxI synthase plays a critical role. For instance, the crystal structure of EsaI, which produces the short-chain 3-oxo-C6-HSL, revealed a restrictive hydrophobic pocket that accommodates shorter acyl chains. nih.govfrontiersin.org In contrast, the LasI synthase from P. aeruginosa, which produces the long-chain 3-oxo-C12-HSL, possesses a tunnel-like acyl-ACP binding pocket that can accommodate longer acyl chains. frontiersin.org This structural difference helps explain the wide spectrum of AHLs produced by some bacteria.

Key Amino Acid Residues : Specific amino acid residues within the active site are crucial for selecting the acyl-ACP substrate and determining modifications. For example, the presence of a threonine residue at a specific position (e.g., residue 140) is conserved in synthases like LasI, EsaI, and LuxI that primarily produce 3-oxo-AHLs. frontiersin.org The absence of this threonine in other synthases like RhlI and CerI appears to favor the production of AHLs without the 3-oxo or 3-hydroxy group. frontiersin.org The polar interaction between the acyl-ACP and amino acids in the substrate-binding site of the AHL synthase dictates the substitution at the C3 position. mdpi.com

Genetic Regulation of N-Acyl this compound Synthase Expression

The expression of luxI-type genes is tightly regulated, often through a positive feedback loop involving the cognate LuxR-type receptor. In the archetypal lux system of A. fischeri, the luxI gene is part of the luxICDABE operon. frontiersin.org At low cell densities, the basal level of AHLs produced by LuxI is low. As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type receptor. mbl.or.kr This activated LuxR-AHL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of the luxI gene (and the entire operon). wikipedia.orgmdpi.com This binding enhances the transcription of luxI, leading to a rapid increase in AHL synthesis. pjoes.com This positive feedback loop ensures a synchronized and robust response across the bacterial population.

In some systems, the regulation is more complex. For example, in Pseudomonas putida WCS358, the expression of the ppuI gene (a luxI homolog) is positively regulated by the PpuR-AHL complex but negatively regulated by another protein, RsaL. nih.gov RsaL and PpuR-AHL appear to compete for binding to the ppuI promoter. nih.gov Furthermore, global regulatory systems, such as the GacA/GacS two-component system and the stationary-phase sigma factor RpoS, can also influence the expression of AHL synthase genes. nih.gov

N-Acyl this compound Receptor Proteins (LuxR-Type)

LuxR-type proteins are the intracellular receptors for AHLs and act as transcriptional regulators. These proteins are central to the perception of the quorum sensing signal and the subsequent modulation of target gene expression. pnas.org

Structure and Function of N-Acyl this compound Receptors

LuxR-type receptors are typically modular proteins of approximately 250 amino acids, composed of two distinct functional domains: nih.gov

N-terminal Ligand-Binding Domain (LBD) : This domain is responsible for recognizing and binding to a specific AHL molecule. The binding of the cognate AHL often induces a conformational change in the LBD, leading to protein dimerization and stabilization. pnas.org In many cases, the LBD is only properly folded and soluble in the presence of its ligand. pnas.org

C-terminal DNA-Binding Domain (DBD) : This domain contains a conserved helix-turn-helix (HTH) motif, which is responsible for binding to specific DNA sequences (the lux boxes) in the promoter regions of target genes. mdpi.compnas.org

The general mechanism of action for most LuxR-type proteins involves the binding of the AHL autoinducer to the LBD. This ligand binding event promotes the dimerization of the receptor. The dimerized and activated LuxR-AHL complex is then capable of binding to its specific DNA target sequences, thereby activating or, in some cases, repressing the transcription of target genes. mdpi.com For example, the TraR protein from A. tumefaciens forms a dimer upon binding to its cognate AHL, and this complex then binds to tra box sequences to activate gene transcription. mdpi.comscielo.br

Ligand Binding Specificity and Affinity in N-Acyl this compound Receptors

The specificity of AHL signaling relies heavily on the selective recognition of a particular AHL molecule by its cognate LuxR-type receptor. This specificity is determined by the precise molecular interactions within the ligand-binding pocket of the LBD.

Conserved and Variable Residues : The ligand-binding pocket is shaped by a combination of conserved and variable amino acid residues. A set of six conserved amino acids is typically found in the LBD of AHL-sensing LuxR proteins, which are crucial for binding the conserved this compound ring of the AHL molecule through hydrogen bonds. scielo.brplos.org For instance, in the LasR receptor of P. aeruginosa, residues such as Tyr56, Trp60, Arg61, and Asp73 form hydrogen bonds with the HSL moiety of the autoinducer. scielo.br

Hydrophobic Pocket for Acyl Chain : The acyl chain of the AHL molecule extends into a hydrophobic pocket within the LBD. scielo.br The size, shape, and hydrophobicity of this pocket, determined by variable amino acid residues, are the primary determinants of specificity for the acyl chain length and modifications. For example, the high specificity of LasR for N-(3-oxo-dodecanoyl)-L-homoserine lactone is attributed to specific hydrophobic residues that form the acyl chain-binding pocket. scielo.br

Structural Basis of Promiscuity and Specificity : While many LuxR receptors exhibit high specificity, some, like QscR from P. aeruginosa, are known to be more promiscuous, binding to a variety of AHLs. scielo.br Structural studies and mutational analyses have begun to unravel the molecular basis for these differences. For example, specific mutations in the ligand-binding pocket of LasR can alter its preference for its cognate autoinducer versus other non-cognate AHLs, thereby changing the quorum-sensing response. pnas.org

The intricate interplay between the structure of the LuxI-type synthases and the LuxR-type receptors ensures the fidelity and specificity of N-Acyl this compound-mediated quorum sensing, allowing bacteria to precisely coordinate their collective behaviors in response to their population density.

Mechanisms of Signal Transduction by N-Acyl this compound-Receptor Complexes

The transduction of the N-acyl this compound (AHL) signal is primarily mediated by intracellular receptor proteins belonging to the LuxR family of transcriptional regulators. nih.govlipidmaps.orgebi.ac.uk These proteins are typically located in the cytoplasm of the bacterial cell. The process begins when AHL molecules, which are small enough to diffuse across the cell membrane, reach a critical threshold concentration in the extracellular environment and subsequently enter the cytoplasm. nih.govuni-freiburg.de

Upon entering the cell, the AHL molecule binds to its cognate LuxR-type receptor. ebi.ac.ukkegg.jp This binding event is highly specific and induces a critical conformational change in the receptor protein. kegg.jp The structural alteration is believed to promote the proper folding of the receptor, which in turn facilitates its dimerization or, in some cases, multimerization with other AHL-bound receptor molecules. nih.govkegg.jpcenmed.com

This activated, multimeric AHL-receptor complex then functions as a transcriptional regulator. cenmed.com It recognizes and binds to specific DNA sequences known as lux boxes, which are typically 20-base-pair inverted repeats located in the promoter regions of target genes. uni-freiburg.denih.gov The binding of the complex to these sites initiates the transcription of the downstream genes, thereby translating the chemical signal of population density into a coordinated change in gene expression. nih.gov

Global Regulatory Networks Governed by N-Acyl this compound Signaling

N-acyl this compound signaling does not operate in isolation but is intricately woven into global regulatory networks that control a wide array of bacterial processes. uni.lusigmaaldrich.com These networks integrate quorum sensing with other environmental and cellular cues to fine-tune gene expression. The interplay between AHL signaling and other regulatory pathways allows bacteria to mount a sophisticated and coordinated response to their surroundings.

| Organism | AHL System | Interacting Regulatory System | Regulated Function(s) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | LasI/LasR, RhlI/RhlR, QscR | GacS/GacA, Vfr, RpoS, PprB | Virulence, biofilm formation, motility | lipidmaps.orgfrontiersin.org |

| Pseudomonas aureofaciens | PhzI/PhzR | GacS/GacA | Phenazine antibiotic production | uni.lu |

| Sinorhizobium meliloti | SinI/SinR, ExpR | PhoB, RelA | Exopolysaccharide production, motility, symbiosis | cenmed.com |

| Agrobacterium tumefaciens | TraI/TraR | Multiple transcriptional regulators | Ti plasmid conjugation | nih.govcaymanchem.com |

Transcriptional Control of Target Genes by N-Acyl Homoserine Lactones

The fundamental mechanism of transcriptional control by N-acyl homoserine lactones involves the AHL-LuxR complex serving as a direct transcriptional activator, and in some cases, a repressor. nih.govcenmed.comcenmed.com The activation of gene expression is contingent upon the AHL concentration reaching a specific threshold, which corresponds to a particular population density or "quorum size". cenmed.com

A key feature of this regulatory system is the differential sensitivity of target gene promoters to the AHL-receptor complex. cenmed.com Different genes may require different concentrations of AHL for their expression to be induced or repressed. cenmed.comcenmed.com This concentration-dependent response enables a temporal program of gene expression. As the bacterial population grows and the AHL concentration steadily increases, genes with a high affinity for the AHL-receptor complex are activated first, followed by the activation of genes with lower-affinity promoters. This hierarchical activation allows bacteria to sequentially express different sets of genes required for various stages of group behaviors, such as biofilm maturation or virulence factor deployment. cenmed.com

Interplay Between N-Acyl this compound Systems and Other Signaling Pathways

AHL-mediated quorum sensing is deeply integrated with other signal transduction pathways, allowing bacteria to process multiple inputs and generate a cohesive response.

Integration with Bacterial Signaling Systems:

In Pseudomonas aureofaciens, the production of N-hexanoyl-homoserine lactone (HHL) is controlled by the GacS/GacA two-component signal transduction system. This system regulates the transcription of the phzI gene, which encodes the AHL synthase, demonstrating a hierarchical control structure where one signaling system governs another. uni.lu

In Sinorhizobium meliloti, AHL synthesis is subject to complex regulation, including a negative feedback loop where the ExpR receptor, at high AHL concentrations, represses the transcription of another regulator, sinR. cenmed.com Furthermore, this quorum-sensing circuit integrates nutritional status signals through the involvement of the PhoB and RelA proteins, which respond to phosphate (B84403) and nutrient limitation, respectively. cenmed.com

Interplay with Eukaryotic Host Signaling:

AHLs can engage in inter-kingdom signaling by modulating host cellular pathways. In plants, bacterial AHLs can prime the plant's defense systems, often through pathways involving key defense hormones like jasmonate and salicylic (B10762653) acid. metabolomicsworkbench.org

In mammalian cells, certain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by P. aeruginosa, can modulate the host immune response. These molecules have been shown to affect critical inflammatory signaling pathways, including those regulated by NF-κB and MAP kinases, and can also inhibit the activity of the STAT3 transcription factor in some cell types. frontiersin.org

Biological Functions of N Acyl Homoserine Lactone Signaling in Bacterial Physiology

N-Acyl Homoserine Lactone Regulation of Biofilm Formation and Maturation

Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). citeab.com The formation and maturation of these complex structures are tightly regulated processes in which AHL-mediated quorum sensing plays a central role. sigmaaldrich.commetabolomicsworkbench.org

Influence of N-Acyl Homoserine Lactones on Initial Adhesion and Microcolony Development

The initial attachment of bacteria to a surface is a critical first step in biofilm formation. nih.gov Research indicates that AHLs can significantly influence this process. For instance, the presence of AHLs has been shown to enhance the adhesion of E. coli to various plastic surfaces. nih.gov This enhancement is dose-dependent, with higher concentrations of AHLs leading to more pronounced bacterial adhesion. nih.gov One mechanism behind this is the AHL-induced increase in cell surface hydrophobicity, which promotes attachment to surfaces. lipidmaps.org

In the plant pathogen Pantoea stewartii, the EsaI/EsaR quorum-sensing system, which utilizes N-3-oxo-hexanoyl-homoserine lactone, is crucial for proper bacterial adhesion. A mutant strain lacking the ability to synthesize this AHL exhibited overly strong adhesion, a characteristic that was reversed by the addition of exogenous AHL. researchgate.net This suggests a finely tuned regulation where optimal AHL concentrations are necessary for the transition from a planktonic to a sessile lifestyle.

Following initial attachment, bacteria proliferate and form microcolonies, a key step in biofilm development. AHL signaling is instrumental in this phase. Studies have shown that low doses of AHLs can stimulate the attachment and growth of certain microorganisms, which is essential for the initial stages of biofilm development and the formation of early microcolonies. lipidmaps.orgnih.gov

N-Acyl this compound-Mediated Control of Extracellular Polymeric Substance Production

Extracellular Polymeric Substances (EPS) form the structural scaffold of the biofilm, providing protection and mediating adhesion. nih.govuni.lu The production of EPS is often under the control of AHL-mediated quorum sensing. nih.gov A strong positive correlation has been observed between the concentration of specific AHLs, such as N-octanoyl-L-homoserine lactone (C8-HSL) and N-decanoyl-L-homoserine lactone (C10-HSL), and the production of EPS during the granulation phase of anaerobic sludge. nih.govuni.lu The addition of exogenous AHLs to floccular sludge has been shown to significantly increase EPS production. nih.govuni.lu

In Pseudomonas aeruginosa, AHLs regulate the biosynthesis of EPS components. lipidmaps.org Specifically, the presence of AHLs can enhance the production of proteins within the EPS matrix, leading to an increased protein-to-polysaccharide ratio. lipidmaps.org This alteration in EPS composition contributes to increased surface hydrophobicity, thereby promoting stronger cell adhesion. lipidmaps.org For example, N-(3-Oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) was found to result in the highest concentration of tightly bound EPS in a solid-phase denitrification system. nih.gov Similarly, in Pseudomonas syringae, the production of the exopolysaccharide alginate is directly regulated by the synthesis of 3-oxo-hexanoyl-homoserine lactone. sigmaaldrich.com

The table below summarizes the effect of different AHLs on EPS production in various bacteria.

| Bacterium | AHL Molecule | Effect on EPS Production |

| Anaerobic Granular Sludge | C8-HSL, C10-HSL | Positive correlation with EPS production. nih.govuni.lu |

| Pseudomonas aeruginosa | General AHLs | Enhances protein content in EPS. lipidmaps.org |

| Solid Phase Denitrification System | 3-oxo-C14-HSL | Increased production of tightly bound EPS. nih.gov |

| Pseudomonas syringae | 3-oxo-hexanoyl-homoserine lactone | Governs the production of alginate. sigmaaldrich.com |

Structural and Developmental Impact of N-Acyl Homoserine Lactones on Biofilms

AHLs are crucial for the development of mature, three-dimensional biofilm structures. researchgate.net In Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems, which utilize N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) respectively, are integral to biofilm architecture. metabolomicsworkbench.orgwikipedia.org Mutants in these systems often form biofilms that are less differentiated and more susceptible to antimicrobial agents. metabolomicsworkbench.org

The structural integrity and development of biofilms are thus intricately linked to the presence and concentration of specific AHLs, highlighting their role as master regulators of this complex microbial lifestyle.

N-Acyl this compound Role in Bacterial Virulence and Pathogenesis

In pathogenic bacteria, quorum sensing orchestrated by AHLs is a key regulatory network that controls the expression of a wide array of virulence factors. nih.gov This allows bacteria to coordinate their attack on a host, overwhelming its defense mechanisms once a sufficient population density has been achieved. lipidmaps.org

Modulation of Virulence Factor Expression by N-Acyl Homoserine Lactones

AHLs regulate the production of numerous virulence factors that are essential for causing disease. sigmaaldrich.com In the opportunistic pathogen Pseudomonas aeruginosa, the Las and Rhl quorum-sensing systems control a large regulon of virulence genes. wikipedia.orgwikidata.org The Las system, responding to 3-oxo-C12-HSL, and the Rhl system, responding to C4-HSL, work in a hierarchical cascade to activate the expression of factors such as elastase, pyocyanin (B1662382), and rhamnolipids. wikidata.orgsigmaaldrich.com Elastase degrades host tissues, pyocyanin is a toxin that generates reactive oxygen species, and rhamnolipids are surfactants involved in motility and biofilm development. sigmaaldrich.comsci-hub.se

In the plant pathogen Burkholderia glumae, N-octanoyl-HSL (C8-HSL) controls the biosynthesis of virulence factors. citeab.com Similarly, in Burkholderia mallei, C8-HSL and C10-HSL modulate virulence. sigmaaldrich.com The insect pathogen Xenorhabdus nematophilus utilizes N-(3-hydroxybutanoyl)-L-homoserine lactone to regulate its virulence. sigmaaldrich.com

The table below provides examples of AHL-regulated virulence factors in different pathogenic bacteria.

| Bacterium | AHL Molecule(s) | Regulated Virulence Factor(s) |

| Pseudomonas aeruginosa | 3-oxo-C12-HSL, C4-HSL | Elastase, Pyocyanin, Rhamnolipids, Exotoxin A. wikidata.orgsigmaaldrich.comsci-hub.se |

| Burkholderia glumae | C8-HSL | General virulence factors. citeab.com |

| Burkholderia mallei | C8-HSL, C10-HSL | General virulence factors. sigmaaldrich.com |

| Xenorhabdus nematophilus | N-(3-hydroxybutanoyl)-L-homoserine lactone | General virulence factors. sigmaaldrich.com |

N-Acyl this compound Contribution to Host Colonization and Disease Progression

The ability of pathogenic bacteria to colonize a host and cause disease is often dependent on AHL-mediated quorum sensing. lipidmaps.orgresearchgate.net In Vibrio fischeri, two distinct quorum-sensing systems, the ain and lux systems, are essential for the successful colonization of its squid host. nih.govfishersci.ca The ain system appears to be critical for the early stages of colonization, including motility, while the lux system is more important for later stages. nih.gov

In the context of plant pathogenesis, the quorum-sensing system of Pantoea stewartii is required for its efficient dissemination within the xylem of its host plant. Mutants unable to produce or respond to AHLs remain localized at the site of infection and are unable to cause systemic disease. researchgate.net Furthermore, these bacteria specifically colonize the annular rings and spiral secondary wall thickenings of the protoxylem, a process governed by quorum sensing. researchgate.net

AHLs can also interact with host cells to facilitate infection. butantan.gov.br For instance, some AHLs have been shown to mitigate the host immune response, thereby aiding in the establishment of an infection. butantan.gov.br The intricate interplay between AHL signaling and host factors underscores the critical role of these molecules in the progression of bacterial diseases.

Strain-Specific N-Acyl this compound Profiles and Pathogenic Traits

The composition and concentration of N-Acyl Homoserine Lactones (AHLs) produced by bacteria are often highly specific to the species and even the strain. This specificity plays a crucial role in regulating pathogenic traits, as the presence of particular AHLs can directly correlate with the expression of virulence factors essential for causing disease in a host.

In the opportunistic human pathogen Pseudomonas aeruginosa, a complex quorum-sensing (QS) hierarchy involving at least two major AHL systems, Las and Rhl, controls the expression of numerous virulence factors. asm.orgdovepress.com The Las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), while the Rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL). dovepress.commdpi.com Studies on clinical isolates from keratitis patients have revealed that the AHL profiles can vary significantly among strains. psu.edu Isolates exhibiting high protease activity and invasiveness were found to produce high levels of AHLs, whereas acutely cytotoxic strains had lower AHL and protease activities. psu.edu This indicates a complex relationship where specific AHL profiles may be associated with distinct pathogenic phenotypes within the same species. psu.edu

The Burkholderia cepacia complex (Bcc), a group of opportunistic pathogens particularly dangerous for individuals with cystic fibrosis (CF), also demonstrates strain-specific AHL-dependent virulence. mdpi.comnih.gov All Bcc members utilize at least one AHL-based QS system, the CepIR system, which primarily produces N-octanoyl-L-homoserine lactone (C8-HSL). mdpi.comasm.org This system is critical for the full virulence of Bcc strains in various infection models. mdpi.com Some strains, such as those in the B. cenocepacia ET12 lineage, possess an additional system, CciIR, which synthesizes N-hexanoyl-L-homoserine lactone (C6-HSL) and smaller amounts of C8-HSL. mdpi.com The presence and functionality of these QS systems are important for pathogenicity, as AHLs have been detected in the sputum of CF patients infected with Bcc strains. nih.gov

In the realm of plant pathogens, soft-rot bacteria of the genera Pectobacterium and Dickeya show distinct AHL profiles linked to their virulence, which involves the production of plant cell wall-degrading enzymes. royalsocietypublishing.orgmdpi.commdpi.com Pectobacterium atrosepticum strains predominantly produce N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) as their major signaling molecule. mdpi.com In contrast, most Dickeya species and Pectobacterium carotovorum strains mainly produce N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). mdpi.com These specific AHLs are recognized as the primary QS signals that regulate the expression of virulence factors necessary for causing tissue maceration in host plants. mdpi.comapsnet.org

Interactive Table: Strain-Specific AHLs and Associated Pathogenic Traits

| Bacterial Species | Key AHL(s) Produced | Associated Pathogenic Traits/Virulence Factors |

|---|---|---|

| Pseudomonas aeruginosa | 3-oxo-C12-HSL, C4-HSL | Protease production, invasiveness, cytotoxicity, expression of numerous secreted effectors. asm.orgpsu.edu |

| Burkholderia cepacia complex | C8-HSL, C6-HSL | Extracellular protease and siderophore production, biofilm formation, full virulence in various infection models. mdpi.comasm.org |

| Pectobacterium atrosepticum | 3-oxo-C8-HSL | Production of plant cell wall-degrading enzymes causing soft rot. mdpi.com |

| Dickeya spp. | 3-oxo-C6-HSL | Production of plant cell wall-degrading enzymes causing soft rot. mdpi.com |

| Acinetobacter baumannii | 3-hydroxy-C12-HSL | Strain-specific profiles linked to growth and nutrient availability. researchgate.net |

N-Acyl this compound Control of Other Coordinated Bacterial Behaviors

Beyond direct virulence factor expression, AHL-mediated quorum sensing orchestrates a variety of other complex, multicellular behaviors that contribute to bacterial survival, colonization, and adaptation.

Regulation of Motility (e.g., Swarming, Swimming)

Bacterial motility is a critical factor for colonization, biofilm formation, and virulence, and it is frequently regulated by AHL signaling. Swarming motility, a coordinated movement of bacteria across a surface, often requires both functional flagella and the production of biosurfactants. In Serratia marcescens and Serratia liquefaciens, swarming is controlled by an AHL-based QS system. oup.comnih.gov The swrI gene in S. liquefaciens directs the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL), which are necessary for the production of a lipopeptide biosurfactant required for swarming. mbl.or.kr A mutation in swrI leads to a significant reduction in swarming ability. oup.com

In Burkholderia glumae, the TofI/TofR QS system, which uses C8-HSL, positively regulates flagellar biosynthesis genes essential for both swimming and swarming motility. plos.org Similarly, in many strains of the Burkholderia cepacia complex, swarming motility is an AHL-regulated phenotype. asm.org

Interestingly, the mode of regulation can differ between species. In Erwinia chrysanthemi pv. zeae (now reclassified as Dickeya zeae), a null mutation in the expI gene, which abolishes the production of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), leads to an increase in swimming and swarming motility. nih.govasm.orgscilit.com This suggests that in this pathogen, the AHL signal serves to repress motility, a regulatory mode that contrasts with the positive regulation seen in many other bacteria. asm.org In Pseudomonas aeruginosa, AHLs also play a role in regulating swimming, swarming, and twitching motilities, which are linked to its ability to form biofilms. frontiersin.org

Production of Secondary Metabolites (e.g., Antibiotics, Pigments)

The synthesis of many secondary metabolites, which are not essential for primary growth but can provide a competitive advantage, is under the strict control of AHL-mediated quorum sensing. researchgate.netnih.gov This allows bacteria to delay the costly production of these compounds until a sufficient cell density is reached to ensure their effectiveness.

A classic example is the production of the antibiotic 1-carbapen-2-em-3-carboxylic acid (carbapenem) in certain strains of the plant pathogen Erwinia carotovora (now Pectobacterium carotovorum). royalsocietypublishing.org The synthesis of this β-lactam antibiotic is controlled by the CarI/CarR QS system, which responds to N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). royalsocietypublishing.orgapsnet.orgnih.gov The CarR protein, upon binding to 3-oxo-C6-HSL, activates the transcription of the car biosynthetic genes, leading to antibiotic production. royalsocietypublishing.org

Pigment production is another well-studied AHL-regulated phenotype. In Chromobacterium violaceum, the synthesis of the characteristic purple pigment violacein (B1683560) is controlled by the CviI/CviR QS system. mdpi.comfrontiersin.orgmdpi.com The specific AHL signal can vary by strain; for instance, C. violaceum ATCC 31532 uses N-hexanoyl-L-homoserine lactone (C6-HSL), while strain ATCC 12472 uses N-decanoyl-L-homoserine lactone (C10-HSL) as its primary signal. oup.comnih.gov In Serratia marcescens, the production of the red pigment prodigiosin (B1679158) is also under the control of an AHL-dependent system, which integrates other environmental signals like phosphate (B84403) availability. nih.govmrs-j.orgnih.govnahrainuniv.edu.iq Similarly, in the marine bacterium Phaeobacter gallaeciensis, the production of the antibiotic tropodithietic acid (TDA) and a yellow-brown pigment are both controlled by a QS system that produces N-(3-hydroxydecanoyl)-L-homoserine lactone (3OH-C10-HSL). asm.org

Bioluminescence Regulation

The regulation of bioluminescence in the marine bacterium Vibrio fischeri (now also classified as Aliivibrio fischeri) is the archetypal model for AHL-mediated quorum sensing. frontiersin.orgwikipedia.org This bacterium forms a symbiotic relationship with marine animals, such as the bobtail squid, where it produces light only at high cell densities within the host's light organ. plos.org

This phenomenon is governed by the LuxI/LuxR system. researchgate.netoup.com The LuxI protein is an AHL synthase that produces N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). frontiersin.orgasm.org This AHL molecule, referred to as the autoinducer, freely diffuses across the bacterial membrane. researchgate.net At low cell densities, the concentration of the autoinducer is negligible. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases. pjoes.com Once a critical threshold concentration is reached, the AHL binds to LuxR, an intracellular transcriptional regulator protein. mbl.or.krpjoes.com The LuxR-AHL complex then binds to a specific DNA sequence known as the lux box, activating the transcription of the luxICDABE operon. frontiersin.orgresearchgate.net This operon encodes the components necessary for light production (luciferase, encoded by luxA and luxB) and also includes the luxI gene itself, creating a positive feedback loop that rapidly amplifies the signal and light production. frontiersin.orgpjoes.com Some Vibrio species also employ a second QS signal, octanoyl this compound (C8-HSL), in a cascade that regulates light emission. asm.org

N Acyl Homoserine Lactone Inter Kingdom Signaling: Cross Domain Communication

N-Acyl Homoserine Lactone Interactions with Plant Organisms

Plants are constantly interacting with a diverse array of microorganisms in their environment, particularly in the rhizosphere, the soil region directly surrounding the plant roots. Gram-negative bacteria, many of which are plant-associated, utilize AHLs to orchestrate collective behaviors. Intriguingly, plants have evolved the ability to perceive and respond to these bacterial signals, leading to a complex interplay that can influence plant growth, development, and immunity.

Plant Perception and Response to N-Acyl this compound Signals

Plants can detect and react to AHLs, a phenomenon that suggests a sophisticated level of inter-kingdom communication. nih.govfrontiersin.orgnih.gov This perception can trigger significant changes in plant physiology, including alterations in gene expression. nih.gov For instance, studies on the model plant Arabidopsis thaliana have shown that exposure to AHLs can lead to widespread transcriptional changes. nih.gov

One of the proposed mechanisms for plant perception of AHLs involves the enzymatic degradation of these molecules. Research indicates that plants may possess enzymes, such as fatty acid amide hydrolases (FAAH), that break down AHLs. researchgate.net This process releases L-homoserine, which can then elicit various responses in the plant. researchgate.net The ability of plants to perceive AHLs is not uniform and can depend on the specific AHL molecule, its concentration, the plant species, and the duration of exposure. frontiersin.org

N-Acyl this compound Effects on Plant Growth and Development

The interaction of AHLs with plants can have profound effects on their growth and development. These effects are often dependent on the structure of the AHL, particularly the length of the acyl chain. Short-chain AHLs, such as N-hexanoyl-L-homoserine lactone (C6-HSL) and N-(3-oxooctanoyl)-L-homoserine lactone (oxo-C8-HSL), have been observed to primarily promote root growth in plants like Arabidopsis. frontiersin.org Conversely, long-chain AHLs can have varied, dose-dependent effects.

AHLs can influence plant development by modulating hormone signaling pathways. pnas.org For example, some AHLs can upregulate auxin-related genes while downregulating those associated with cytokinin, a hormonal shift that can promote growth. pnas.org The impact on root architecture is a particularly well-documented effect, with AHLs influencing primary root growth, lateral root formation, and root hair development. asm.org The breakdown product of AHLs, L-homoserine, has also been shown to encourage plant growth at low concentrations by stimulating transpiration, which can enhance water and nutrient uptake. researchgate.net

Interactive Table: Effects of Different AHLs on Plant Growth

| AHL Compound | Plant Species | Observed Effect on Growth | Reference(s) |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Arabidopsis thaliana | Promotion of root elongation. | frontiersin.org |

| N-(3-oxooctanoyl)-L-homoserine lactone (oxo-C8-HSL) | Arabidopsis thaliana | Promotion of root growth. | frontiersin.org |

| N-decanoyl-L-homoserine lactone (C10-HSL) | Arabidopsis thaliana | Inhibition of primary root growth, stimulation of lateral root and root hair development. | asm.org |

| N-dodecanoyl-L-homoserine lactone (C12-HSL) | Hordeum vulgare (Barley) | Regulation of plant growth and stimulation of K+ uptake. |

N-Acyl Homoserine Lactones in Plant Defense Priming and Induced Systemic Resistance

AHLs can play a significant role in enhancing a plant's defense capabilities through a process known as priming. frontiersin.orgfrontiersin.org Priming prepares the plant to respond more quickly and robustly to subsequent pathogen attacks. frontiersin.org This AHL-induced resistance has been observed in various plant species, including Arabidopsis, tomato, and barley. frontiersin.orgmdpi.com

The long-chain AHL, N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL), has been shown to prime plants for enhanced callose deposition, accumulation of phenolic compounds, and lignification of cell walls upon pathogen challenge. plos.org These are all crucial components of the plant's physical defense barriers. The signaling pathways involved in AHL-priming can involve key plant defense hormones like salicylic (B10762653) acid and oxylipins. frontiersin.orgfrontiersin.orgplos.org Interestingly, the response can be synergistic, where the combination of AHLs with other defense signals leads to a stronger protective effect. frontiersin.org This priming effect is considered a low-cost defense mechanism as the full defense response is only triggered upon a secondary stimulus. frontiersin.org

N-Acyl this compound Role in Symbiotic Plant-Microbe Associations (e.g., Nodulation)

In symbiotic relationships, such as the one between legumes and nitrogen-fixing rhizobia bacteria, AHLs are critical for successful interaction. frontiersin.org These signaling molecules are involved in the formation of root nodules, specialized structures where the bacteria reside and fix atmospheric nitrogen for the plant. pnas.org

For example, in the model legume Medicago truncatula, exposure to specific AHLs produced by its symbiont, Sinorhizobium meliloti, can increase the number of nodules formed. nih.gov This suggests that the plant can recognize the AHLs of its specific symbiotic partner to facilitate the symbiotic process. nih.gov The mechanism appears to be independent of the plant's autoregulation of nodulation but can be influenced by other plant hormones like ethylene. nih.gov

Plant-Derived Compounds that Mimic or Interfere with N-Acyl this compound Signaling

The communication between plants and bacteria is not a one-way street. Plants can produce their own compounds that mimic or interfere with bacterial AHL signaling. asm.org Exudates from pea seedlings, for instance, have been found to contain substances that can activate or inhibit AHL-regulated behaviors in different bacterial strains. This suggests that plants can actively manipulate the quorum sensing systems of nearby bacteria.

These plant-derived mimic compounds are chemically distinct from bacterial AHLs. asm.org Their production could be a strategy for plants to select for beneficial microbes in their rhizosphere or to disrupt the communication of pathogenic bacteria, thereby preventing infection. The ability of plants to interfere with bacterial quorum sensing adds another layer of complexity to the intricate chemical dialogue occurring in the soil.

N-Acyl this compound Interactions with Animal and Human Organisms

The influence of AHLs extends beyond the plant kingdom to affect animal and human cells, a phenomenon termed "inter-kingdom signaling". nih.govfrontiersin.org These bacterial signals can modulate a variety of host cell behaviors, particularly those of immune and epithelial cells. nih.gov The interactions are often dependent on the specific AHL molecule, its concentration, and the type of host cell. nih.gov

Long-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) produced by the opportunistic pathogen Pseudomonas aeruginosa, have been extensively studied for their immunomodulatory effects. nih.govnih.gov These molecules can enter mammalian cells and influence signaling pathways, leading to a range of responses from apoptosis induction to the modulation of inflammation. nih.govresearchgate.net

AHLs have been shown to interact with various immune cells, including macrophages, neutrophils, and T-cells. nih.govplos.org For example, 3O-C12-HSL can induce apoptosis in macrophages and neutrophils and can suppress the activation and proliferation of T-cells. nih.gov This can lead to a shift in the immune response that may favor the persistence of the bacteria. nih.gov In human intestinal epithelial cells, AHLs can modulate cell migration and have anti-inflammatory effects. pnas.orgoncotarget.com Some AHLs have been shown to decrease the production of pro-inflammatory cytokines. researchgate.net

The ability of mammalian cells to also inactivate AHLs has been reported, suggesting a host defense mechanism to interfere with bacterial quorum sensing. frontiersin.org The study of AHL interactions with animal and human cells is a growing field of research, with implications for understanding infectious diseases and the complex relationship between the host and its microbiome. nih.gov

Interactive Table: Effects of N-Acyl Homoserine Lactones on Animal and Human Cells

| AHL Compound | Cell Type | Observed Effect | Reference(s) |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Macrophages | Induction of apoptosis, anti-inflammatory responses. | nih.gov |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Neutrophils | Induction of apoptosis. | plos.org |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | T-cells | Inhibition of activation and proliferation. | nih.gov |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Human intestinal epithelial cells (Caco-2) | Modulation of cell migration, anti-inflammatory effects. | pnas.orgoncotarget.com |

| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Various tumor cells | Induction of apoptosis. | nih.gov |

| N-butanoyl-L-homoserine lactone (C4-HSL) | Murine macrophages | Phagocytosis of bacteria. | plos.org |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Murine macrophages | Phagocytosis of bacteria. | plos.org |

Modulation of Host Immune Responses by Bacterial N-Acyl Homoserine Lactones

Bacterial N-Acyl Homoserine Lactones (AHLs) are recognized as significant modulators of the host immune system, capable of influencing both innate and adaptive immune responses. frontiersin.orgnih.gov This immunomodulatory activity is often dependent on the specific AHL molecule, its concentration, and the type of host cell it interacts with. nih.govasm.org

A well-documented effect of certain AHLs is the suppression of T-cell proliferation and the modulation of cytokine production. plos.org For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butyryl-homoserine lactone (C4-HSL) from Pseudomonas aeruginosa have been shown to inhibit T-cell proliferation. frontiersin.orgplos.org This can result in a shift in the immune response from a host-protective Th1 response to a pathogen-protective Th2 response. frontiersin.orgplos.org Studies have demonstrated that AHLs can affect the production of IFN-γ (a Th1 cytokine) more than IL-4 (a Th2 cytokine), suggesting a targeted modulation of the Th1 immune response. plos.org Natural AHLs extracted from bacterial culture supernatants were found to be more potent in suppressing T-cell proliferation and shifting the immune response compared to synthetic AHLs at similar concentrations. plos.org

AHLs also exert effects on various innate immune cells. The 3-oxo-C12-HSL has been reported to induce apoptosis in macrophages and neutrophils. tandfonline.com It can also inhibit the activation and proliferation of dendritic cells (DCs) and downregulate the expression of costimulatory molecules on their surface. frontiersin.orgtandfonline.com The effects of AHLs can be cell-type specific; for example, some studies report that AHLs upregulate inflammatory cytokines, while others show they can reduce inflammation. tandfonline.com The concentration of the AHL is also a critical factor, with low concentrations of 3-oxo-C12-HSL (below 10 μM) showing immunosuppressive/anti-inflammatory effects on lymphocytes, while higher concentrations (20 μM and above) can be proinflammatory. asm.org Pre-treatment of mice with certain AHLs, including C4-HSL, C6-HSL, and 3-oxo-C12-HSL, has been shown to enhance their survival during an Aeromonas hydrophila infection by modulating the innate immune response. asm.org

Table 2: Immunomodulatory Effects of Specific N-Acyl Homoserine Lactones

| N-Acyl this compound | Effect on Immune Cells | Outcome | Reference(s) |

|---|---|---|---|

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Inhibits T-cell proliferation and activation of dendritic cells. Induces apoptosis in macrophages and neutrophils. | Shifts immune response from Th1 to Th2. Reduces inflammatory responses at low concentrations and can be pro-inflammatory at high concentrations. | frontiersin.orgasm.orgplos.orgtandfonline.com |

| N-butyryl-homoserine lactone (C4-HSL) | Inhibits T-cell proliferation. | Modulates innate immune response, enhancing survival in a mouse infection model. | frontiersin.orgasm.orgplos.org |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Modulates innate immune response. | Enhances survival in a mouse infection model. | asm.org |

N-Acyl this compound Impact on Eukaryotic Cell Signaling and Gene Expression

N-Acyl Homoserine Lactones (AHLs) can traverse eukaryotic cell membranes and directly influence host cell signaling pathways and gene expression, a phenomenon known as inter-kingdom signaling. mdpi.combohrium.com These amphiphilic molecules, with their hydrophilic lactone ring and hydrophobic acyl chain, can diffuse into mammalian cells and exert a range of biological effects. frontiersin.orgnih.gov

One of the significant impacts of AHLs on eukaryotic cells is the induction of apoptosis, or programmed cell death. tandfonline.com For example, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) has been shown to rapidly induce apoptosis in various cell types, including mouse embryonic fibroblasts and human breast cancer cells. tandfonline.combohrium.comoup.com This process can be initiated through the mitochondrial pathway, involving the depolarization of the mitochondrial membrane and the release of cytochrome c. tandfonline.com The induction of apoptosis by 3-oxo-C12-HSL can also be dependent on specific host factors, such as the paraoxonase 2 (PON2) enzyme. tandfonline.com

AHLs also have a profound effect on eukaryotic gene expression. Transcriptome analysis has revealed that lung epithelial cells exposed to 3-oxo-C12-HSL exhibit changes in the expression of thousands of genes. researchgate.net In murine fibroblasts, this same AHL was found to increase the mRNA levels of inflammatory mediators like Cox-2, KC, and IL-6. bohrium.com This demonstrates that AHLs can trigger specific transcriptional programs within host cells, leading to altered cellular functions.

Furthermore, AHLs can modulate intracellular signaling cascades. The 3-oxo-C12-HSL has been shown to evoke a dose-dependent increase in cytosolic calcium concentrations in fibroblasts. bohrium.com This calcium mobilization appears to originate from intracellular stores, specifically the endoplasmic reticulum, and is likely mediated through the activation of phospholipase C and subsequent release via inositol (B14025) triphosphate (IP3) receptors. bohrium.com Interestingly, this calcium-dependent signaling pathway appears to be linked to the induction of apoptosis, while the immunomodulatory gene activation by 3-oxo-C12-HSL occurs through a separate, calcium-independent pathway. asm.orgbohrium.com This highlights the ability of a single AHL molecule to activate multiple, distinct signaling pathways within a host cell, leading to a variety of cellular responses.

Strategies for Modulating N Acyl Homoserine Lactone Signaling: Quorum Quenching and Inhibition

Applied Approaches Utilizing N-Acyl Homoserine Lactone Quorum Quenching and Inhibition

Control of Biofouling in Industrial and Medical Contexts

Biofouling, the accumulation of microorganisms on surfaces, poses significant challenges in various industrial and medical settings. tandfonline.com In industrial equipment like membrane bioreactors (MBRs) used for wastewater treatment, biofouling reduces efficiency and increases operational costs. nih.govnih.gov In medicine, the formation of biofilms on medical devices and implants can lead to persistent and difficult-to-treat infections. mdpi.com Since AHL-mediated QS is crucial for biofilm formation in many Gram-negative bacteria, quorum quenching is a promising anti-biofouling strategy. nih.govresearchgate.net

The enzymatic degradation of AHLs is a key approach to combat biofouling. tandfonline.com Enzymes that break down AHLs can be applied to surfaces to prevent the initial stages of biofilm development. For instance, purified acylase I has demonstrated the ability to reduce biofilm formation by Aeromonas hydrophila and Pseudomonas putida on different membrane surfaces. nih.gov

Another strategy involves the use of quorum quenching bacteria. These are microorganisms that naturally produce AHL-degrading enzymes. nih.gov For example, Rhodococcus sp. BH4 has been successfully used to mitigate biofouling in MBRs. tandfonline.com These bacteria can be entrapped in beads and added to the system, where they disrupt the QS signaling of biofouling-causing bacteria, leading to the formation of a looser, more easily removable biofilm. tandfonline.com

Research has also focused on identifying QQ bacteria and enzymes that are effective under harsh industrial conditions, such as high salinity and temperature. frontiersin.org For example, the AiiA lactonase from Altererythrobacter sp. S1-5 has been shown to inhibit marine biofilm formation under saline conditions. frontiersin.org

In the medical field, coating surfaces of implants and catheters with QQ enzymes or compounds that inhibit AHL signaling can prevent the colonization of pathogenic bacteria and subsequent biofilm formation. mdpi.com This approach represents an innovative solution to combat device-associated infections. mdpi.com

Table 2: Applications of N-Acyl this compound Quorum Quenching in Biofouling Control

| Application Area | Quorum Quenching Agent | Mechanism | Outcome |

|---|---|---|---|

| Wastewater Treatment (MBRs) | Rhodococcus sp. BH4 (QQ bacteria) | Enzymatic degradation of AHLs | Reduced biofilm formation, looser biofilm structure |

| Wastewater Treatment (MBRs) | Purified Acylase I | Enzymatic degradation of AHLs | Reduced biofilm formation by A. hydrophila and P. putida |

| Marine Environments | AiiA from Altererythrobacter sp. S1-5 | Enzymatic degradation of AHLs | Inhibition of marine biofilm formation under saline conditions |

| Medical Devices | QQ enzymes/inhibitors coating | Degradation or inhibition of AHL signaling | Prevention of pathogenic bacterial colonization and biofilm formation |

Enhancement of Plant Health and Biocontrol Strategies

In agriculture, quorum quenching offers a novel and eco-friendly approach to control plant diseases caused by pathogenic bacteria. rhhz.net Many plant pathogens, such as those from the genera Pectobacterium and Dickeya, use AHL-based QS to regulate the production of virulence factors like plant cell wall-degrading enzymes. researchgate.netresearchgate.net By disrupting their communication, the severity of plant diseases can be significantly reduced. researchgate.netfrontiersin.org

One of the most well-studied examples is the use of the Gram-positive bacterium Rhodococcus erythropolis as a biocontrol agent. researchgate.net This bacterium can degrade the AHL signals produced by soft-rot pathogens, thereby protecting plants like potatoes from disease. researchgate.net The expression of the QQ enzyme AttM has also been shown to attenuate virulence in Dickeya spp. frontiersin.org

The application of bacteria that produce AHL-lactonase is being investigated as a method to combat plant diseases. frontiersin.org These biocontrol agents can be applied to crops to protect them from QS-dependent pathogens. nih.gov For example, the expression of an AHL-degrading enzyme from Bacillus sp. in Erwinia carotovora significantly attenuated its pathogenicity. frontiersin.org

Furthermore, some plant growth-promoting bacteria (PGPB) have been shown to possess quorum quenching abilities. nih.govnih.gov This dual functionality makes them particularly valuable for agricultural applications, as they can both enhance plant growth and protect against pathogens. The disruption of pathogen communication is emerging as a promising alternative to the use of conventional agrochemicals, reducing the environmental impact and the risk of resistance development. researchgate.net

Table 3: Quorum Quenching for Plant Health and Biocontrol

| Biocontrol Agent/Enzyme | Target Pathogen | Mechanism of Action | Effect on Plant Health |

|---|---|---|---|

| Rhodococcus erythropolis | Pectobacterium spp. (soft-rot bacteria) | Catabolism of AHL signals | Prevention of soft-rot disease in plants like potato. researchgate.net |

| AttM (QQ enzyme) | Dickeya spp. | Degradation of AHL signals | Attenuation of virulence. frontiersin.org |

| AiiA from Bacillus sp. | Erwinia carotovora | Enzymatic degradation of AHLs | Significant reduction in pathogenicity. frontiersin.org |

| Plant Growth-Promoting Bacteria (PGPB) with QQ activity | Various plant pathogens | Degradation of pathogen AHLs | Promotion of plant growth and protection from disease. nih.govnih.gov |

Advanced Research Methodologies and Analytical Approaches for N Acyl Homoserine Lactones

Biosensor Systems for N-Acyl Homoserine Lactone Detection and Activity Profiling

Biosensors are fundamental tools for detecting and profiling AHLs, leveraging the inherent biological response of certain bacteria to these signaling molecules. These systems are typically engineered to produce a measurable output, such as light or color, in the presence of AHLs.

Bacterial Reporter Strains and Their Sensitivity

Bacterial reporter strains are genetically modified microorganisms that signal the presence of AHLs. The choice of reporter is crucial, as their sensitivity and specificity to different AHL structures can vary significantly. oup.com

A widely used reporter is Agrobacterium tumefaciens NTL4(pZLR4), which is highly sensitive and can detect a broad range of AHLs, including those with 3-oxo, 3-hydroxy, and unsubstituted acyl chains of various lengths. nih.govresearchgate.net An ultrasensitive bioassay system was constructed in Agrobacterium tumefaciens by overproducing the AHL receptor TraR, enabling the detection of diverse AHLs at extremely low concentrations. nih.gov Another common reporter, Chromobacterium violaceum CV026, produces the purple pigment violacein (B1683560) in response to short-chain AHLs, but it responds poorly to AHLs with acyl chains of C10 or longer and does not detect 3-hydroxy-AHLs. oup.comnih.govmdpi.com

Escherichia coli strains are also utilized as hosts for biosensor plasmids. For instance, E. coli MT102, carrying the pJBA132 plasmid, is primarily used for detecting short-chain AHLs. mdpi.com Plasmids containing the luxCDABE operon from Photorhabdus luminescens can be harbored in E. coli, inducing bioluminescence in the presence of specific AHLs. oup.com These reporters, based on LuxR from Vibrio fischeri, are most sensitive to N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and other short-chain AHLs. oup.comresearchgate.net

Pseudomonas putida F117 is noted for its broad specificity, detecting 23 out of 27 tested AHLs in one study, and exhibiting very high sensitivity to 3-oxo-HSLs. mdpi.com Conversely, some biosensors are highly specific. For example, Sinorhizobium meliloti reporters have been developed for the specific detection of long-chain AHLs (acyl chains of 14 carbons or longer). oup.com

The sensitivity of these reporters varies widely. The A. tumefaciens strain overproducing TraR can detect AHLs at picomolar to nanomolar concentrations. nih.gov The C. violaceum CV026 biosensor shows high sensitivity for N-hexanoyl-L-homoserine lactone (C6-HSL) and N-heptanoyl-L-homoserine lactone (C7-HSL) with detection limits in the nanomolar range. mdpi.com The sensitivity of detection can often be increased many-fold by first extracting AHLs from culture supernatants with an organic solvent. oup.com

Table 1: Comparison of Common Bacterial Reporter Strains for AHL Detection

| Reporter Strain | Detection Principle | Specificity | Reported Sensitivity |

|---|---|---|---|

| Agrobacterium tumefaciens NTL4 | Induction of β-galactosidase (lacZ) | Broad range, including 3-oxo, 3-hydroxy, and unsubstituted AHLs. nih.govnih.gov | High, detects picomolar to nanomolar concentrations. nih.gov |

| Chromobacterium violaceum CV026 | Production of violacein pigment | Primarily short-chain AHLs (C4-C8); does not detect 3-hydroxy-AHLs. oup.comnih.govmdpi.com | Nanomolar range for specific AHLs (e.g., 2.5 nmol·L⁻¹ for C6-HSL). mdpi.com |

| Escherichia coli (lux-based) | Bioluminescence (luxCDABE operon) | Often specific to certain AHLs depending on the LuxR homolog used (e.g., sensitive to 3-oxo-C6-HSL). oup.com | High, detectable by autoradiography or photon cameras. oup.com |

| Pseudomonas putida F117 | Various reporters (e.g., GFP) | Broad specificity, detects a wide range of AHLs. mdpi.com | Very high for some AHLs (LOD < 0.001 nmol·L⁻¹ for 3-oxo-HSLs). mdpi.com |

| Sinorhizobium meliloti (sinI::lacZ) | Induction of β-galactosidase (lacZ) | Specific for long-chain AHLs (≥ C14). oup.com | High sensitivity for target long-chain AHLs. oup.com |

Quantitative Bioassays for N-Acyl this compound Measurement

Beyond qualitative detection, bioassays can be adapted for quantification. A notable example is the quantitative bioassay using the Chromobacterium violaceum mini-Tn5 mutant strain, CV0blu. nih.gov This strain cannot produce its own AHL but synthesizes violacein in response to exogenous short-chain AHLs. nih.govresearchgate.net By extracting and measuring the amount of violacein produced spectrophotometrically, one can quantify the concentration of a given AHL in a sample. nih.govresearchgate.net This method is effective for measuring differences in AHL production between bacterial strains or under different culture conditions. nih.gov

Another approach involves cell-free assay systems. asm.org These assays utilize cell extracts from reporter strains like A. tumefaciens NTL4, which contain all the necessary components (e.g., LuxR-type receptors, RNA polymerase) for AHL-dependent gene expression. asm.org The expression of a reporter gene, such as β-galactosidase, is measured in vitro upon the addition of an AHL-containing sample. The resulting enzyme activity can be quantified using colorimetric substrates (like X-Gal) or more sensitive luminescent substrates (like Beta-Glo), allowing for the quantification of AHLs. asm.org These cell-free systems are rapid and avoid issues related to the uptake of AHLs by whole cells. asm.org

Analytical Chemistry Techniques for N-Acyl this compound Identification and Quantification

While bioassays are excellent for screening and activity profiling, analytical chemistry techniques provide definitive structural identification and precise quantification of AHLs.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for AHL analysis. springernature.comresearchgate.netplos.org LC-MS allows for the rapid separation, specific identification, and quantification of AHLs directly from complex biological samples like bacterial culture supernatants. springernature.comresearchgate.net

In LC-MS analysis, AHLs are separated based on their hydrophobicity, which is primarily determined by the length and modifications of the acyl chain. The subsequent mass spectrometry analysis provides the molecular weight of the parent ion. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, producing a characteristic product ion at a mass-to-charge ratio (m/z) of 102, which corresponds to the protonated this compound ring. mdpi.comfrontiersin.org This fragmentation pattern is a hallmark of AHLs and is used for their specific detection.

Modern non-targeted LC-MS/MS methods, using high-resolution mass analyzers, enable the simultaneous detection of known, unexpected, and novel AHLs in a single run. plos.org Such methods have revealed that many bacteria produce a more diverse array of AHLs than previously identified by targeted methods. plos.org For instance, a non-targeted approach identified the uncommon 3-oxo-C7-HSL in Erwinia carotovora and Pantoea stewartii. plos.org The high sensitivity of these methods allows for the detection of AHLs present at very low concentrations. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) offers another robust method for the identification and quantification of AHLs. scirp.orgnih.gov A significant advantage of GC-MS is that for many AHLs, simultaneous separation and characterization are possible without the need for prior chemical derivatization. nih.govresearchgate.net

During GC-MS analysis, AHLs are separated based on their volatility and polarity. In the mass spectrometer, electron ionization (EI) leads to a common and informative fragmentation pattern. scirp.orgresearchgate.net The most characteristic fragment ion for AHLs in EI-MS is observed at m/z 143. scirp.orgnih.govresearchgate.net This prominent fragment is often attributed to a McLafferty rearrangement, a typical reaction for carbonyl compounds. researchgate.net Other minor, but common, fragment ions can be observed at m/z 71, 57, and 43. nih.govresearchgate.net By using selected ion monitoring (SIM) mode focused on the m/z 143 fragment, the presence of AHLs in complex extracts, such as those from Pseudomonas aeruginosa cultures or the sputum of cystic fibrosis patients, can be confirmed with high sensitivity. scirp.orgscirp.org The limit of detection for various AHLs using this method has been reported to be in the low microgram per liter (µg/L) range. scirp.orgscirp.org

Table 2: GC-MS Detection Limits for Various N-Acyl Homoserine Lactones

| Compound | Limit of Detection (µg/L) |

|---|---|

| N-Butanoyl-L-homoserine lactone | 2.14 |

| N-Hexanoyl-L-homoserine lactone | 3.59 |

| N-Octanoyl-L-homoserine lactone | 2.71 |

| N-Decanoyl-L-homoserine lactone | 2.10 |

| N-Dodecanoyl-L-homoserine lactone | 2.45 |

| N-Tetradecanoyl-L-homoserine lactone | 2.34 |

Source: Data derived from studies on P. aeruginosa extracts. scirp.org

Thin-Layer Chromatography (TLC) for N-Acyl this compound Profiling

Thin-layer chromatography is a versatile and cost-effective technique for the separation and preliminary identification of AHLs from bacterial extracts. nih.gov The method typically uses C18-reversed-phase TLC plates, where AHLs are separated based on the length and polarity of their acyl side chains. oup.comfrontiersin.org After separation, the plate is overlaid with a soft agar (B569324) suspension of a suitable bacterial reporter strain (e.g., A. tumefaciens NTL4). oup.comnih.gov The reporter strain then produces a visible response (e.g., color change or bioluminescence) at the locations corresponding to the separated AHLs. nih.gov

The migration distance and the shape of the resulting spot provide clues to the AHL's identity. oup.com Generally, AHLs with shorter acyl chains migrate further up the plate. The shape of the spot can also be indicative of the acyl chain modification: 3-oxo-AHLs tend to produce characteristic "tear-drop" shaped spots, while unsubstituted alkanoyl-AHLs and 3-hydroxy-AHLs typically form well-defined circular spots. oup.com This technique is well-suited for screening bacterial cultures for AHL production and can reveal the presence of multiple AHL species in a single sample. nih.govoup.com For example, TLC analysis has been used to detect up to five different AHLs produced by a Pseudomonas fluorescens isolate and four distinct AHLs from Pseudomonas aeruginosa. nih.gov

Computational and Structural Biology Approaches in N-Acyl this compound Research

Computational and structural biology methods are pivotal in elucidating the intricacies of N-acyl this compound (AHL) signaling. These approaches provide high-resolution insights into the molecular interactions that govern quorum sensing (QS), guiding the development of novel strategies to modulate bacterial communication.

Molecular Docking and Dynamics Simulations of N-Acyl this compound-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of AHLs to their cognate LuxR-type receptors. researchgate.net These methods offer a detailed understanding of the binding modes, interaction energies, and conformational changes that occur upon ligand binding. researchgate.netscilit.com

Molecular Docking: This technique predicts the preferred orientation of an AHL molecule when bound to the active site of its receptor. For instance, docking studies of various AHLs with the SdiA protein of Klebsiella pneumoniae have identified key amino acid residues involved in hydrogen bonding, hydrophobic contacts, and pi-stacking interactions. researchgate.net Such studies are crucial for rationalizing the specificity of different AHLs for their receptors and for designing new AHL analogs with modified binding affinities. frontiersin.org The insights gained from docking can guide the design of QS inhibitors (QSIs) that can compete with native AHLs for receptor binding. knu.edu.af

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the AHL-receptor complex, allowing researchers to observe the stability of the complex and the conformational changes over time. researchgate.netscilit.com By simulating the movements of atoms, MD can validate the binding poses predicted by docking and reveal the flexibility of both the ligand and the receptor. nih.gov For example, MD simulations have been used to investigate the stability of protein-ligand complexes, confirming that intermolecular hydrogen bonds remain stable throughout the simulation. scilit.com These simulations have also been instrumental in understanding the binding of phytochemicals to the active sites of QS-related proteins. researchgate.net

The combination of molecular docking and MD simulations provides a comprehensive picture of the molecular recognition process in AHL-mediated QS. These computational approaches are invaluable for the in-silico screening of potential QSIs and for understanding the structural basis of AHL activity. scilit.com

X-ray Crystallography for N-Acyl this compound Binding Site Characterization

X-ray crystallography is an essential experimental technique for determining the three-dimensional structure of AHL-receptor complexes at atomic resolution. This method has provided profound insights into how AHLs bind to their receptors and the structural basis for signal specificity. frontiersin.orgpnas.org

The crystal structures of several LuxR-type receptors, such as LasR and QscR from Pseudomonas aeruginosa, have been solved in complex with their cognate AHLs. pnas.org These structures reveal that the AHL molecule is typically buried within a hydrophobic pocket of the receptor's ligand-binding domain (LBD). pnas.orgmdpi.com The acyl chain of the AHL makes extensive van der Waals contacts within this pocket, while the this compound ring forms specific hydrogen bonds with conserved amino acid residues. mdpi.com

For example, the crystal structure of QscR bound to N-3-oxo-dodecanoyl-homoserine lactone (3O-C12-HSL) shows numerous hydrogen-bonding contacts and a binding pocket shape that closely resembles that of LasR. pnas.org In contrast, the binding pockets of receptors that bind AHLs with shorter acyl chains, such as TraR, SdiA, and CviR, are structurally distinct. pnas.org

Crystallographic studies have also shed light on the mechanism of AHL synthesis. The structure of the AHL synthase EsaI from Pantoea stewartii has revealed the active site where S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) bind to produce the AHL molecule. frontiersin.org Similarly, the crystal structure of LasI from P. aeruginosa has provided insights into how it can produce a wider range of AHLs. frontiersin.org

Furthermore, X-ray crystallography has been used to study the conformation of free AHLs, revealing the influence of an n→π* interaction that biases their conformation away from the receptor-bound state. raineslab.com Understanding these structural details is crucial for the design of potent and specific modulators of AHL signaling.

| Receptor/Enzyme | Organism | Ligand | PDB ID | Key Findings |

|---|---|---|---|---|

| QscR | Pseudomonas aeruginosa | 3O-C12-HSL | 3SZT | Symmetric homodimer with a buried AHL binding pocket similar to LasR. pnas.org |

| EsaI | Pantoea stewartii | Rhenate complex | 1K4J | Revealed the active site for AHL synthesis. frontiersin.orgresearchgate.net |

| AidC | Chryseobacterium | N-hexanoyl-L-homoserine | 4ZAP | Showed a kinked α-helix forming a closed binding pocket, enforcing substrate selectivity. iu.edu |

Quantitative Structure-Activity Relationship (QSAR) Studies for N-Acyl this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bas.bgworldscientific.com In the context of AHLs, QSAR studies are employed to predict the activity of novel AHL analogs as either agonists or antagonists of QS. bas.bg

These studies typically involve a dataset of AHL analogs with known biological activities, such as their ability to inhibit biofilm formation or activate a reporter gene. researchgate.net Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., topological, electronic, and geometrical), are calculated for each analog. bas.bg Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like artificial neural networks, are then used to build a predictive model. bas.bgworldscientific.comspringernature.com

For example, 2D- and 3D-QSAR models have been developed for a series of AHL derivatives to predict their inhibitory activity against the QS transcriptional regulator SdiA in Salmonella typhimurium. bas.bg The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), use the 3D alignment of the molecules to generate contour maps that indicate which structural features are favorable or unfavorable for activity. bas.bgresearchgate.net These studies have revealed that electronegative substituents on the lactone ring can enhance inhibitory activity. bas.bg

QSAR models have also been successfully applied to predict the lactonolysis activity of AHL lactonases, enzymes that degrade AHLs. worldscientific.comresearchgate.net By identifying the key quantum chemical descriptors that correlate with enzymatic activity, these models can guide the design of more effective quorum quenching agents. worldscientific.comresearchgate.net

The predictive power of QSAR models makes them a valuable tool in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of novel AHL analogs with desired biological activities. bas.bgspringernature.com

Synthetic Biology and Genetic Engineering of N-Acyl this compound Systems

Synthetic biology and genetic engineering have opened up new avenues for the study and application of AHL-based QS systems. These approaches allow for the rational design and construction of novel signaling pathways and the development of engineered microorganisms with tailored AHL-related functionalities.

Development of Engineered Microorganisms for N-Acyl this compound Production or Degradation

Genetic engineering techniques are being used to develop microorganisms with enhanced capabilities for either producing or degrading specific AHLs. These engineered microbes have potential applications in various fields, including medicine, agriculture, and biotechnology.

Engineered Production: Microorganisms can be engineered to produce specific AHLs by introducing the genes for the corresponding AHL synthase (a LuxI homolog). This can be useful for studying the effects of specific AHLs on bacterial behavior or for applications where the controlled release of an AHL is desired. For instance, Saccharomyces cerevisiae has been engineered to produce C8-HSL by introducing the rhlI gene from Pseudomonas aeruginosa. researchgate.net

Engineered Degradation (Quorum Quenching): A promising strategy to combat bacterial infections is to disrupt QS through the enzymatic degradation of AHLs, a process known as quorum quenching. nih.gov Enzymes that degrade AHLs, such as lactonases and acylases, have been identified in various organisms. nih.govplos.org

Microorganisms can be engineered to overexpress these quorum-quenching enzymes. For example, E. coli has been engineered to overproduce an AHL-degrading enzyme, which was shown to attenuate the virulence of the plant pathogen Erwinia carotovora. nih.gov Similarly, the acylase PvdQ from P. aeruginosa has been engineered to specifically degrade the AHLs produced by Burkholderia cenocepacia, a pathogen that affects cystic fibrosis patients. nih.gov

Creation of Novel N-Acyl this compound Analogs as Research Probes